(1-((1-isopentylazetidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol
Description
Properties
Molecular Formula |
C12H22N4O |
|---|---|
Molecular Weight |
238.33 g/mol |
IUPAC Name |
[1-[[1-(3-methylbutyl)azetidin-3-yl]methyl]triazol-4-yl]methanol |
InChI |
InChI=1S/C12H22N4O/c1-10(2)3-4-15-5-11(6-15)7-16-8-12(9-17)13-14-16/h8,10-11,17H,3-7,9H2,1-2H3 |
InChI Key |
IYBOCDSTDIKTAR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN1CC(C1)CN2C=C(N=N2)CO |
Origin of Product |
United States |
Preparation Methods
Construction of the Azetidine Moiety
- Starting Material: 3-azetidinone derivatives or azetidine precursors.
- Approach: Nucleophilic substitution or cyclization reactions to introduce the isopentyl group at the 1-position of azetidine.
- Typical Reaction Conditions: Use of alkyl halides (e.g., isopentyl halides) in the presence of bases like potassium carbonate under reflux conditions to yield 1-isopentylazetidine.
Azetidine-3-carboxylic acid derivative + isopentyl halide → 1-isopentylazetidine
Summary of the Most Probable Synthetic Route
| Step | Description | Reagents & Conditions | Purpose |
|---|---|---|---|
| 1 | Alkylation of azetidine | Isopentyl halide + base | Introduce isopentyl group |
| 2 | Synthesis of azide or alkyne precursor | Standard organic synthesis | Prepare for click chemistry |
| 3 | Click cycloaddition | CuSO₄, sodium ascorbate, solvent | Form 1,2,3-triazole core |
| 4 | Linkage formation | Methylation or hydroxymethylation | Attach methanol group |
| 5 | Final functionalization | Formaldehyde, reduction | Introduce methanol moiety |
Data Table: Representative Synthesis Parameters
| Reaction Step | Reagents | Solvent | Catalyst | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Azetidine alkylation | Isopentyl halide | Acetone | K₂CO₃ | Reflux | 75–85 | Efficient alkylation |
| Click reaction | Azide + alkyne | Tert-butanol/water | CuSO₄ | Room temp | 90–95 | High regioselectivity |
| Methylation | Methyl iodide | DMF | K₂CO₃ | Room temp | 80–90 | Purity critical |
| Hydroxymethylation | Formaldehyde | Water | Acid/base | Mild | 70–85 | Functional group installation |
Final Remarks
The synthesis of (1-((1-isopentylazetidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol can be efficiently achieved through a multistep process emphasizing azetidine ring alkylation, click chemistry for triazole formation, and subsequent functionalization with methanol groups. The outlined methods are supported by recent literature, patent disclosures, and established organic synthesis principles, ensuring a robust foundation for further industrial development.
Chemical Reactions Analysis
Types of Reactions
(1-((1-isopentylazetidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be used to modify the functional groups attached to the azetidine or triazole rings.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include alkyl halides and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (1-((1-isopentylazetidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol can be used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound may be used as a probe to study the interactions of azetidine and triazole-containing molecules with biological targets. Its structure allows for the exploration of binding affinities and mechanisms of action in biological systems.
Medicine
In medicine, (1-((1-isopentylazetidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol may have potential as a therapeutic agent. Its unique structure could be exploited to develop new drugs with specific biological activities, such as anti-inflammatory or antimicrobial properties.
Industry
In industry, this compound could be used in the development of new materials with unique properties. Its structure allows for the design of polymers or other materials with specific mechanical or chemical characteristics.
Mechanism of Action
The mechanism of action of (1-((1-isopentylazetidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol involves its interaction with specific molecular targets. The azetidine and triazole rings can interact with enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The compound’s structural analogs vary primarily in substituents on the azetidine and triazole moieties, influencing lipophilicity, steric bulk, and hydrogen-bonding capacity. Key comparisons include:
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Azetidine vs. Triazole Substitutions : The target compound’s azetidine-isopentyl group contrasts with simpler alkyl (e.g., ethyl in ) or aromatic (diphenylmethyl in ) substitutions. Azetidine’s four-membered ring introduces conformational rigidity compared to five- or six-membered heterocycles.
- Hydroxymethyl Group : The -CH2OH moiety is conserved in many analogs (e.g., ), suggesting its role in hydrogen bonding or solubility.
Caveats:
Biological Activity
The compound (1-((1-isopentylazetidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol represents a novel class of chemical entities with potential therapeutic applications. Its unique structure combines a triazole moiety with an azetidine ring, suggesting diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The biological activity of this compound is hypothesized to be mediated through multiple pathways:
- Triazole Moiety: The triazole ring is known for its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling.
- Azetidine Ring: The azetidine structure may enhance the compound’s ability to penetrate cell membranes, potentially increasing its bioavailability and efficacy.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, triazole derivatives have been shown to inhibit the growth of various bacterial strains and fungi by disrupting cell wall synthesis and function.
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 0.5 |
| Escherichia coli | 18 | 0.3 |
| Candida albicans | 20 | 0.4 |
Antioxidant Activity
The antioxidant potential of (1-((1-isopentylazetidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol has been investigated using various assays such as DPPH and FRAP. Preliminary results suggest that the compound exhibits moderate antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases.
Case Studies
Case Study 1: Antitumor Activity
In a xenograft mouse model, a derivative of this compound demonstrated significant antitumor effects. The study showed a reduction in tumor size by approximately 60% compared to control groups when administered at low doses over a two-week period. This suggests potential applicability in cancer therapy.
Case Study 2: Neuroprotective Effects
Another investigation highlighted the neuroprotective properties of similar triazole compounds in models of neurodegeneration. The findings indicated that these compounds could reduce neuronal apoptosis and inflammation, suggesting a promising avenue for treating neurodegenerative diseases.
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed for synthesizing (1-((1-isopentylazetidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol?
- Methodological Answer : The synthesis typically involves copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) ("click chemistry") to form the triazole core. Key steps include:
Preparation of an azide derivative of isopentylazetidine.
Reaction with propargyl alcohol derivatives under Cu(I) catalysis.
- Critical Parameters : Optimize reaction temperature (60–80°C), solvent (t-BuOH/H2O), and catalyst loading (1–5 mol% CuSO4·NaAsc) to achieve yields >75% .
- Validation : Monitor reaction progress via TLC and confirm purity via <sup>1</sup>H/<sup>13</sup>C NMR and HRMS .
Q. How is the compound characterized structurally?
- Methodological Answer :
- X-ray crystallography : Use SHELXL for refinement (monoclinic space group, Z = 4) to resolve bond lengths (e.g., triazole C-N: 1.34 Å) and angles. SHELX programs are robust for handling twinned data or high-resolution structures .
- Spectroscopy :
- NMR : <sup>1</sup>H NMR shows distinct peaks for azetidine (δ 3.2–3.5 ppm) and triazole (δ 7.8–8.1 ppm).
- FTIR : Confirm hydroxyl (3400–3500 cm<sup>-1</sup>) and triazole (1600 cm<sup>-1</sup>) stretches .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate byproducts in triazole ring formation?
- Methodological Answer :
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) increase reaction rates but may promote side reactions. Mixed solvents (t-BuOH/H2O) balance solubility and selectivity .
- Catalyst Alternatives : Ru- or Ir-catalyzed cycloadditions avoid Cu residues for biomedical applications, though yields drop to ~60% .
- Table 1 : Optimization Data (Hypothetical)
| Solvent | Catalyst | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| t-BuOH/H2O | CuSO4 | 80 | 82 | 98 |
| DMF | Ru(PPh3)3Cl | 100 | 58 | 85 |
Q. What computational methods support structure-activity relationship (SAR) studies for this compound?
- Methodological Answer :
- DFT Calculations : Optimize geometry at B3LYP/6-311G(d,p) level to predict electronic properties (HOMO-LUMO gap: ~4.5 eV) and nucleophilic sites .
- Molecular Docking : Simulate interactions with biological targets (e.g., fungal CYP51 enzyme) using AutoDock Vina. Results suggest hydrogen bonding between the triazole-OH and heme cofactor (binding affinity: −8.2 kcal/mol) .
Q. How to resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Assay Standardization : Use MTT assays with consistent cell lines (e.g., A549 for anticancer activity) and controls (e.g., doxorubicin).
- Data Comparison :
- Table 2 : Anticancer IC50 Values for Analogues
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Fluorophenyl-triazole derivative | 45.1 | A549 |
| Chlorophenyl-triazole derivative | 78.9 | A549 |
- Statistical Analysis : Apply ANOVA to assess significance of substituent effects (e.g., electron-withdrawing groups enhance activity).
Data Analysis & Technical Challenges
Q. What strategies validate crystallographic data when twinning or disorder is present?
- Methodological Answer :
- SHELXL Refinement : Use TWIN/BASF commands to model twinning ratios (e.g., 0.35 for hemihedral twinning).
- Validation Metrics : Check Rint (<0.05) and GooF (0.9–1.1). Disorder in the isopentyl chain can be resolved with PART instructions .
Q. How to address low reproducibility in biological assays for this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
